1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
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Overview
Description
1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of substituted phenylamines This compound is characterized by the presence of a fluoro-substituted phenyl ring, an imidazole moiety, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluoro-Substituted Phenyl Intermediate: Starting with a fluorobenzene derivative, a Friedel-Crafts alkylation can introduce the methyl group at the meta position.
Attachment of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the fluoro-substituted phenyl intermediate.
Introduction of the Methylamine Group: The final step involves the alkylation of the imidazole intermediate with a methylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or the phenyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced imidazole or phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine involves its interaction with specific molecular targets. The imidazole moiety may interact with enzymes or receptors, modulating their activity. The fluoro-substituted phenyl ring can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
- 1-(4-bromo-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
- 1-(4-iodo-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
Uniqueness
1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-10-7-11(3-4-12(10)14)8-17(2)9-13-15-5-6-16-13/h3-7H,8-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZKDSITLXWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C)CC2=NC=CN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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